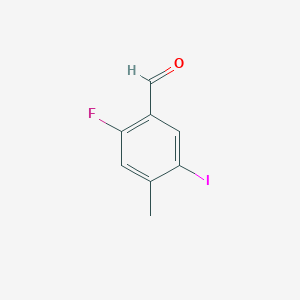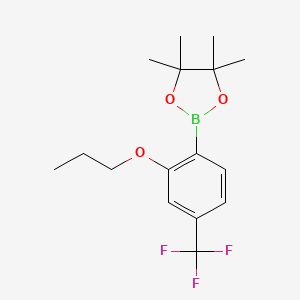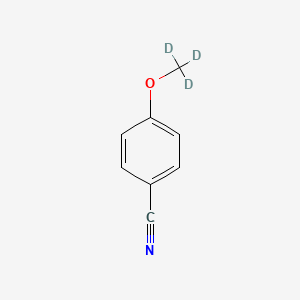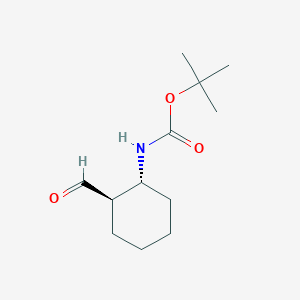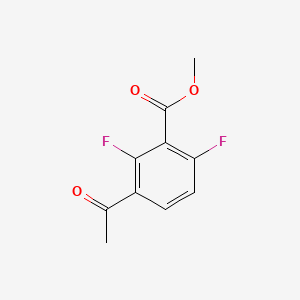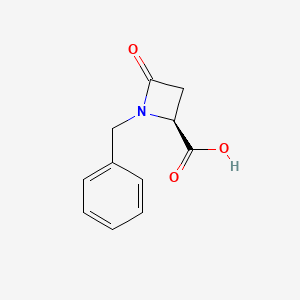![molecular formula C23H26Cl2N4O2 B14024456 1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2’-Diaminodiphenyl Sulfide typically involves the reduction of 2-nitrodiphenyl sulfide. One common method uses hydrogen as a reducing agent in the presence of an organic solvent and a sulfide poisoning-resistant catalyst. The reaction is carried out at normal temperature under pressure conditions ranging from ordinary pressure to 1 MPa for 2 to 4 hours. After the reaction, the products are filtered, and the filtrate is subjected to reduced pressure distillation to remove the organic solvent, yielding 2,2’-Diaminodiphenyl Sulfide .
Chemical Reactions Analysis
2,2’-Diaminodiphenyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, metal catalysts, and organic solvents. For example, the reduction of 2-nitrodiphenyl sulfide to 2,2’-Diaminodiphenyl Sulfide can be achieved using hydrogen and a nickel catalyst. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Diaminodiphenyl Sulfide is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It has been studied for its potential as a noncarcinogenic replacement for certain resin hardeners. Additionally, it is used in the manufacturing of self-healing polyimide-urea copolymers, which have good electric insulation and heat resistance properties .
Mechanism of Action
The mechanism of action of 2,2’-Diaminodiphenyl Sulfide involves its interaction with molecular targets and pathways in various applications. For instance, in the context of resin hardeners, it acts as a cross-linking agent, enhancing the mechanical properties of the resin. The specific molecular targets and pathways depend on the application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
2,2’-Diaminodiphenyl Sulfide can be compared with other similar compounds, such as 2,2’-Diaminodiphenyl Disulfide, 4,4’-Diaminodiphenyl Sulfide, and 2-Aminophenyl Disulfide. These compounds share similar structural features but differ in their chemical properties and applications. For example, 4,4’-Diaminodiphenyl Sulfide is used in different industrial applications due to its distinct chemical reactivity and stability .
Conclusion
2,2’-Diaminodiphenyl Sulfide is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and reactivity make it a valuable intermediate in various industrial processes. Continued research into its synthesis, reactions, and applications will further enhance its utility in scientific and industrial fields.
Properties
Molecular Formula |
C23H26Cl2N4O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[1-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)propyl]-3-(3-chlorophenyl)-1-propylurea |
InChI |
InChI=1S/C23H26Cl2N4O2/c1-4-12-29(23(31)26-17-9-7-8-15(24)13-17)20(5-2)21-27-19-14-16(25)10-11-18(19)22(30)28(21)6-3/h7-11,13-14,20H,4-6,12H2,1-3H3,(H,26,31) |
InChI Key |
FYNTWOYQGCUHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(CC)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


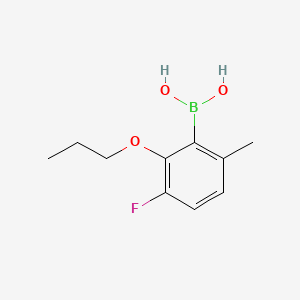

![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
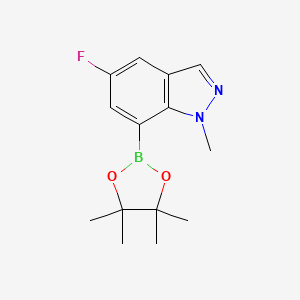

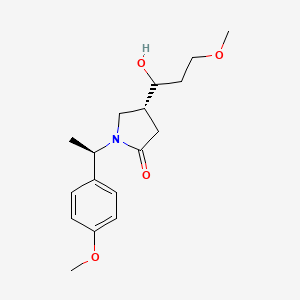
![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
